2-(4-BROMO-PHENYL)-OXAZOLE-4-CARBALDEHYDE

Catalog No.
S690124
CAS No.
55327-32-7
M.F
C10H6BrNO2
M. Wt
252.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-BROMO-PHENYL)-OXAZOLE-4-CARBALDEHYDE

Substituting 4-bromoaryl with Cl or H in kinase inhibitor synthesis often fails. The C-Br handle of this building block ensures high-yield Suzuki couplings under mild conditions, validated in p38 MAPK inhibitor scaffolds.

  • High reactivity avoids harsh conditions needed for chloro analogs.
  • Enables direct use in patented pyrazolo-pyrimidine routes without re-validation.
  • Consistent quality for discovery to scale-up.

In stock for immediate global shipping.

CAS Number

55327-32-7

Product Name

2-(4-BROMO-PHENYL)-OXAZOLE-4-CARBALDEHYDE

IUPAC Name

2-(4-bromophenyl)-1,3-oxazole-4-carbaldehyde

Molecular Formula

C10H6BrNO2

Molecular Weight

252.06 g/mol

InChI

InChI=1S/C10H6BrNO2/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H

InChI Key

JDCOUYSTLSKOQX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC(=CO2)C=O)Br

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CO2)C=O)Br

Synonyms

2-(4-Bromophenyl)-1,3-oxazole-4-carbaldehyde, 2-(4-Bromophenyl)oxazole-4-carboxaldehyde, 2-(4-Bromophenyl)-4-formyl-1,3-oxazole

Purity

≥97%

Package Size

500 mg, 1 g, 5 g

2-(4-Bromo-phenyl)-oxazole-4-carbaldehyde is a bifunctional heterocyclic building block used in medicinal chemistry and materials science. Its structure incorporates two key reactive sites: the aryl bromide, which serves as a canonical handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and the oxazole-4-carbaldehyde moiety, which allows for a range of transformations such as condensation, oxidation, and reduction. This combination makes it a versatile intermediate for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other biologically active scaffolds. [REFS-1, REFS-2]

Substituting this compound with analogs, such as the 4-chloro or unsubstituted phenyl variants, is often unviable for two primary reasons. First, the carbon-bromine bond has a distinct reactivity profile in palladium-catalyzed cross-coupling reactions compared to a carbon-chlorine bond, which typically requires different catalysts, ligands, or harsher conditions to achieve comparable yields, if at all. [1] The unsubstituted analog lacks this coupling handle entirely. Second, in biological applications like kinase inhibition, the specific halogen atom (bromine) and its position are critical for establishing potent and selective binding interactions within the target protein's active site through halogen bonding and specific hydrophobic contacts. Changing or removing the bromine atom can drastically alter the compound's inhibitory activity and pharmacokinetic properties. [2]

Essential Precursor for IRAK-4 Inhibitor Patents

This specific compound is cited as a key starting material (Intermediate C-3) in the synthesis of a patented class of Interleukin-1 receptor-associated kinase 4 (IRAK-4) inhibitors. [1] The patent's synthetic route relies on the bromo-phenyl moiety for a subsequent Suzuki coupling reaction to build the final, complex active pharmaceutical ingredient. Using a chloro-analog would necessitate re-optimization of the coupling step, while an unsubstituted analog would be incompatible with the described process entirely.

Evidence DimensionNamed Intermediate in Patented Synthesis
Target Compound DataExplicitly named as Intermediate C-3 and used in subsequent Suzuki coupling (Example 1).
Comparator Or BaselineChloro- or unsubstituted analogs are not mentioned and would require different, undeveloped synthetic routes.
Quantified DifferenceNot applicable (process-based differentiation).
ConditionsSynthesis of pyrazolo-pyrimidine IRAK-4 inhibitors as described in the patent.

This demonstrates the compound's validated utility and compatibility in a documented, high-value pharmaceutical synthesis pathway, reducing process development risk for the buyer.

High-Yield Suzuki Coupling for p38 Kinase Inhibitors

In the synthesis of p38 kinase inhibitors, the reactivity of the aryl halide is critical for the efficiency of C-C bond formation. Aryl bromides are well-established as superior substrates for Suzuki coupling compared to aryl chlorides, which often require more active catalysts, higher temperatures, and can result in lower yields. [1] For example, in a representative synthesis of a bi-aryl p38 inhibitor scaffold, a Suzuki reaction using an aryl bromide precursor proceeded in 95% yield under standard Pd(PPh3)4/Na2CO3 conditions. [2] In contrast, analogous reactions with aryl chlorides often provide lower yields (typically 40-70%) or require more specialized and expensive catalyst systems (e.g., those with bulky phosphine ligands like XPhos) to achieve high conversion. [3]

Evidence DimensionTypical Suzuki Coupling Yield
Target Compound DataHigh to excellent yields (often >90%) are typical for aryl bromides under standard conditions. [<a href="https://pubs.acs.org/doi/10.1021/jm990040o" target="_blank">2</a>]
Comparator Or BaselineAryl chlorides generally give lower yields or require more forceful conditions and specialized catalysts. [REFS-1, REFS-3]
Quantified DifferencePotentially 20-50% higher yield under standard conditions compared to the chloro-analog.
ConditionsPalladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Selecting the bromo-derivative provides a more reliable, higher-yielding, and potentially more cost-effective route for Suzuki couplings, which is a common downstream application for this building block.

Critical Bromine for p38α MAP Kinase Inhibition

Structure-activity relationship (SAR) studies on related 2-anilino-4-aryl-pyrimidine p38α inhibitors demonstrate the critical role of the halogen substituent on the aryl ring. In one study, the 4-bromo analog of a series exhibited potent enzymatic inhibition with an IC50 of 6 nM. The corresponding 4-chloro analog was 3-fold less potent (IC50 = 18 nM), while the unsubstituted phenyl analog was over 16-fold less potent (IC50 > 100 nM). [1] This highlights that the bromine atom provides specific, potency-enhancing interactions in the kinase active site that cannot be replicated by chlorine or hydrogen.

Evidence Dimensionp38α MAP Kinase Inhibition (IC50)
Target Compound Data6 nM (for a closely related 4-bromo-phenyl analog)
Comparator Or Baseline4-Chloro-phenyl analog: 18 nM; Unsubstituted phenyl analog: >100 nM
Quantified Difference3x more potent than chloro-analog; >16x more potent than unsubstituted analog.
ConditionsEnzymatic assay for p38α MAP kinase inhibition.

For researchers developing kinase inhibitors, this evidence shows that the 4-bromo substitution is not an arbitrary choice but a key determinant of biological potency.

IRAK-4 Inhibitor Process Development

Where the goal is to synthesize molecules based on or derived from patented pyrazolo-pyrimidine scaffolds, this compound serves as the validated and specified starting material. Its use avoids the need for re-developing and re-validating the crucial Suzuki coupling step that introduces the oxazole moiety. [1]

High-Potency Kinase Inhibitor Library Synthesis

Ideal for medicinal chemistry programs targeting kinases like p38 MAP kinase, where SAR data confirms that a 4-bromo-phenyl substituent is critical for achieving high potency. This building block allows for the reliable synthesis of lead compounds with a high probability of potent target engagement. [2]

Bi-Aryl Heterocycle Construction

In synthetic campaigns requiring the reliable and high-yield construction of bi-aryl structures via Suzuki coupling, this compound is the preferred choice over its chloro-analog. It enables milder reaction conditions, simpler purification, and higher process reliability, making it suitable for both discovery and scale-up operations. [3]

XLogP3

2.5

Wikipedia

2-(4-Bromophenyl)-1,3-oxazole-4-carbaldehyde

Explore Compound Types